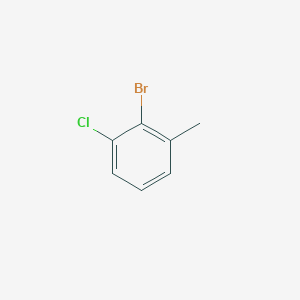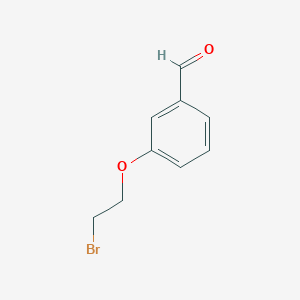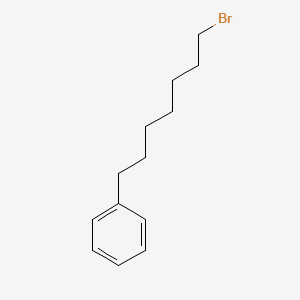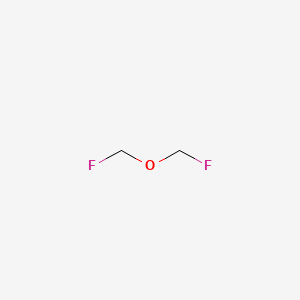
2,3,4,6-Tetrafluoropyridine
描述
2,3,4,6-Tetrafluoropyridine is an organic compound belonging to the class of fluorinated pyridines. It is characterized by the presence of four fluorine atoms attached to the pyridine ring at the 2, 3, 4, and 6 positions. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrafluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine. For instance, the reaction of pentafluoropyridine with malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields this compound derivatives . Another method involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane at 120°C, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and catalysts ensures high yield and purity of the final product. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions: 2,3,4,6-Tetrafluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (e.g., potassium carbonate in dimethylformamide) lead to the formation of substituted tetrafluoropyridine derivatives.
Major Products: The major products formed from these reactions include substituted tetrafluoropyridine derivatives, carbaldehydes, carboxylic acids, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
2,3,4,6-Tetrafluoropyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3,4,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack, facilitating the formation of various substituted derivatives. These reactions often proceed through a two-step addition-elimination mechanism . The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the nucleophile .
相似化合物的比较
Pentafluoropyridine: Contains five fluorine atoms and is a precursor for the synthesis of tetrafluoropyridine derivatives.
2,3,5,6-Tetrafluoropyridine: Similar to 2,3,4,6-tetrafluoropyridine but with a different substitution pattern.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine with unique reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of fluorine atoms at the 2, 3, 4, and 6 positions enhances its stability and makes it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
2,3,4,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFPTRRIPJRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382555 | |
| Record name | 2,3,4,6-Tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-13-8 | |
| Record name | 2,3,4,6-Tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of this regioselectivity control in synthesis?
A: This strategy allows for the controlled synthesis of substituted pyridines, which are important building blocks in pharmaceuticals, agrochemicals, and materials science. [] By selectively placing different substituents at specific positions on the pyridine ring, chemists can fine-tune the properties and functionalities of the final molecules.
Q2: Are there any examples of 2,3,4,6-tetrafluoropyridine reacting differently with other metals besides titanium?
A: Yes, research has shown that this compound reacts with zirconocene complexes, specifically those containing a bis(trimethylsilyl)acetylene (btmsa) ligand. [] Interestingly, while titanium complexes favor C-F bond activation with this compound, zirconocene complexes predominantly undergo C-H bond activation, leading to the formation of pyridyl complexes with an agostic alkenyl group. []
Q3: How do the different reactivities of titanium and zirconium complexes with this compound impact synthetic strategies?
A: This difference in reactivity highlights the importance of metal selection in organometallic chemistry. [] Depending on the desired transformation and product, chemists can utilize either titanium or zirconium complexes to achieve C-F or C-H activation, respectively, with this compound. This expands the synthetic toolbox for modifying this versatile building block and creating a diverse range of substituted pyridine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















